molecular formula C8H7N3O3S B6602802 2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one CAS No. 2309462-37-9

2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one

Cat. No. B6602802
CAS RN: 2309462-37-9
M. Wt: 225.23 g/mol
InChI Key: MEGCVKHGMNECPL-UHFFFAOYSA-N
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Description

“2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one” is a chemical compound with the CAS Number: 2309462-37-9 . It has a molecular weight of 225.23 . The IUPAC name for this compound is 2-(methylsulfonyl)pyrido[4,3-d]pyrimidin-5-ol .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O3S/c1-15(13,14)8-10-4-5-6(11-8)2-3-9-7(5)12/h2-4H,1H3,(H,9,12) . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 . It was demonstrated that prior oxidation of SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .

It is stored at room temperature . The shipping temperature is normal .

Future Directions

Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds . The broad spectrum of biological activity associated with these compounds makes them a promising area for future research .

properties

IUPAC Name

2-methylsulfonyl-6H-pyrido[4,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c1-15(13,14)8-10-4-5-6(11-8)2-3-9-7(5)12/h2-4H,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGCVKHGMNECPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C2C(=N1)C=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)pyrido[4,3-D]pyrimidin-5(6H)-one

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